molecular formula C14H21NO3S B5777743 methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate

methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate

Cat. No. B5777743
M. Wt: 283.39 g/mol
InChI Key: RRNLCQLHSIYJOT-UHFFFAOYSA-N
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Description

Methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and other fields.

Mechanism of Action

The mechanism of action of methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It may also protect neurons from damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
Methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to protect neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate in lab experiments is its potential as a novel anticancer agent. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further study. However, one limitation is the lack of information on its toxicity and potential side effects, which would need to be thoroughly investigated before it could be used in clinical trials.

Future Directions

There are several future directions for the study of methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate. One direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

Methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate can be synthesized using a variety of methods. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate and 2,2-dimethylpropanoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methyl iodide to yield the final compound.

Scientific Research Applications

Methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-7-9-8(2)19-11(10(9)12(16)18-6)15-13(17)14(3,4)5/h7H2,1-6H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNLCQLHSIYJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

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